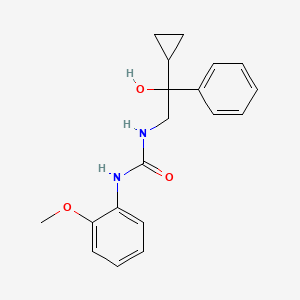

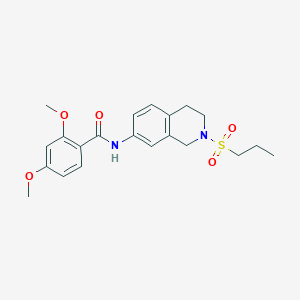

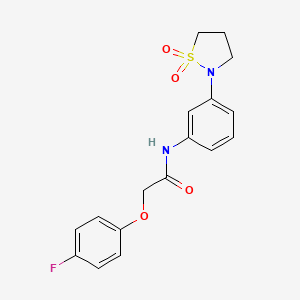

![molecular formula C25H21N3O B2966128 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 872206-39-8](/img/structure/B2966128.png)

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound. This core is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a 3-methylbenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]quinoline core, followed by the addition of the 4-methoxyphenyl and 3-methylbenzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline core would contribute to the rigidity of the molecule, while the methoxy and methylbenzyl substituents would add complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The pyrazolo[4,3-c]quinoline core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen. The methoxy and methylbenzyl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of hydrogen-bonding groups .科学的研究の応用

Synthesis and Structural Studies

- The synthesis of novel pyrazolo[4,3-c]quinoline derivatives has been explored, demonstrating their potential as ligands for receptors like the estrogen receptor. These compounds are synthesized using 2,3-dihydro-lH-quinolin-4-ones as starting materials, functionalized with various acylating agents (Kasiotis, Fokialakis, & Haroutounian, 2006).

- A computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, including 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, has been conducted. This study highlights the preference of linear over angular isomers and discusses the kinetic control in product formation (Trilleras et al., 2017).

Biological and Pharmacological Investigations

- A study exploring cyclic GMP phosphodiesterase inhibitors identified various quinazoline derivatives with potent and selective inhibitory activity. This research is relevant due to the structural similarities and potential implications for pyrazolo[4,3-c]quinoline derivatives (Takase et al., 1994).

- Research on the synthesis and transformations of quinoline derivatives, including aminoquinolines, highlights their application as potential antioxidants and radioprotectors. This underscores the potential biological significance of pyrazolo[4,3-c]quinoline derivatives in similar roles (Aleksanyan & Hambardzumyan, 2013).

Environmental and Green Chemistry Applications

- A novel L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones using an "on water" protocol was developed. This method showcases the environmentally friendly synthesis of compounds including pyrazolo[4,3-b]quinoline derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).

Applications in Synthesis Techniques

- The efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, which includes steps that may be relevant for the synthesis of pyrazolo[4,3-c]quinoline compounds, has been studied. This highlights advancements in synthesis techniques for similar compounds (Prasath et al., 2015).

- A practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester was developed, demonstrating the feasibility of synthesizing structurally similar compounds on a large scale (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound belongs to the class of quinolines, which are aromatic compounds that often have biological activity. They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

The mode of action of quinolines can vary widely. Some quinolines inhibit enzymes, while others might act as agonists or antagonists at various receptors . The specific mode of action would depend on the exact structure of the compound and its target.

Biochemical Pathways

Quinolines can affect various biochemical pathways depending on their targets. For example, some quinolines have been found to inhibit DNA synthesis or disrupt membrane function .

Pharmacokinetics

The pharmacokinetics of quinolines can also vary. Factors such as the compound’s lipophilicity, size, and charge can affect its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of cells (as in the case of antitumor or antimicrobial agents) to modulating physiological responses (as in the case of CNS-active drugs) .

Action Environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

特性

IUPAC Name |

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-6-5-7-18(14-17)15-28-16-22-24(19-10-12-20(29-2)13-11-19)26-27-25(22)21-8-3-4-9-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRBOKYQPQJVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

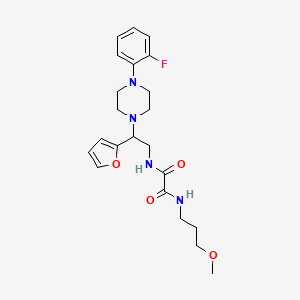

![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)

![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)

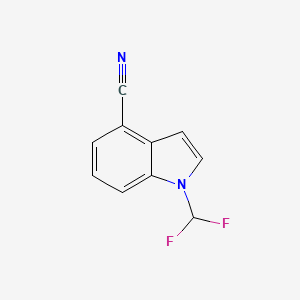

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

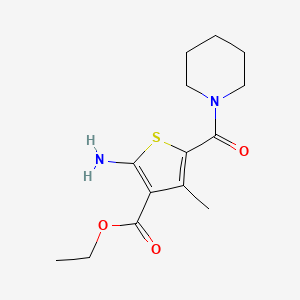

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)